![molecular formula C18H19F3N2O B5680757 2-(dimethylamino)-2-(3-methylphenyl)-N-(2,3,6-trifluorobenzyl)acetamide](/img/structure/B5680757.png)
2-(dimethylamino)-2-(3-methylphenyl)-N-(2,3,6-trifluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dimethylamino)-2-(3-methylphenyl)-N-(2,3,6-trifluorobenzyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential enzyme in the B-cell receptor signaling pathway, and its inhibition can lead to the suppression of B-cell activation and proliferation, making TAK-659 a promising drug candidate for the treatment of B-cell related diseases.
作用機序
TAK-659 selectively inhibits the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell activation and proliferation, and its inhibition leads to the suppression of B-cell signaling, ultimately resulting in the inhibition of B-cell activation and proliferation. This mechanism of action makes TAK-659 a promising drug candidate for the treatment of B-cell related diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, ultimately resulting in the inhibition of B-cell signaling. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic option for autoimmune diseases.
実験室実験の利点と制限
TAK-659 has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying the B-cell receptor signaling pathway. However, TAK-659 has some limitations, including its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, TAK-659 is a synthetic compound, which can limit its applicability in certain research areas.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential area of research is the investigation of TAK-659 in combination with other drugs for the treatment of B-cell malignancies. Another potential area of research is the exploration of TAK-659 as a potential therapeutic option for autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 for its effective use as a research tool in the laboratory.
合成法
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,3,6-trifluorobenzylamine with 3-methylbenzoyl chloride to form 2,3,6-trifluorobenzyl 3-methylbenzoate. This intermediate is then reacted with N,N-dimethylacetamide and sodium hydride to form 2-(dimethylamino)-2-(3-methylphenyl)acetamide. Finally, the coupling of this intermediate with 2,3,6-trifluorobenzyl chloride leads to the formation of TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in various fields, including oncology, immunology, and inflammation. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has also been shown to inhibit the activation of B-cells and reduce the production of pro-inflammatory cytokines, making it a potential therapeutic option for autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-(dimethylamino)-2-(3-methylphenyl)-N-[(2,3,6-trifluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-11-5-4-6-12(9-11)17(23(2)3)18(24)22-10-13-14(19)7-8-15(20)16(13)21/h4-9,17H,10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHKQNSZMZCRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)NCC2=C(C=CC(=C2F)F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-2-(3-methylphenyl)-N-(2,3,6-trifluorobenzyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。